molecular formula C8H14N4 B1516360 4,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

4,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

Cat. No. B1516360
M. Wt: 166.22 g/mol
InChI Key: ZJCMAHXGUXKZNB-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a reflux condenser was charged with 287h (1.63 g, 1.0 eq., 6.70 mmol), NH2OH.HCl (2.33 g, 5.0 eq., 33.5 mmol), and ethanol (50 mL). The mixture was refluxed for 2 days. It was then cooled to room temperature and concentrated under reduced pressure. The residue was purified by reverse-phase prep-HPLC to afford 287i as a yellow solid (211 mg, 19%). MS-ESI: [M+H]+ 167.1. 1H NMR (500 MHz, CDCl3) δ 5.36 (s, 1H), 4.04-4.00 (m, 1H), 3.94-3.92 (m, 1H), 3.61 (bs, 2H), 3.30 (q, J=6.5 Hz, 1H), 3.10-3.08 (m, 1H), 2.81-2.75 (m, 1H), 2.43 (s, 3H), 1.38 (d, J=6.5 Hz, 3H).
Name
287h
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
19%

Identifiers

REACTION_CXSMILES
CC1[N:3]([C:8]2[CH:18]=[C:11]3[CH:12]([CH3:17])[N:13]([CH3:16])[CH2:14][CH2:15][N:10]3[N:9]=2)C(C)=CC=1.NO.Cl>C(O)C>[CH3:17][CH:12]1[N:13]([CH3:16])[CH2:14][CH2:15][N:10]2[N:9]=[C:8]([NH2:3])[CH:18]=[C:11]12 |f:1.2|

Inputs

Step One
Name
287h
Quantity
1.63 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NN2C(C(N(CC2)C)C)=C1
Name
Quantity
2.33 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse-phase prep-HPLC

Outcomes

Product
Name
Type
product
Smiles
CC1C=2N(CCN1C)N=C(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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